Product packaging for Acid-PEG7-t-butyl ester(Cat. No.:)

Acid-PEG7-t-butyl ester

Cat. No.: B8114020
M. Wt: 482.6 g/mol
InChI Key: ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG7-t-butyl ester (CAS 2134235-86-0) is a heterobifunctional PEG-based reagent of interest in chemical biology and therapeutic development . It features a terminal carboxylic acid, which enables efficient conjugation with primary amines via amide bond formation, and a acid-labile t-butyl ester protecting group . The t-butyl ester can be selectively deprotected under acidic conditions to reveal a second carboxylic acid functionality, making this compound highly valuable for orthogonal conjugation strategies and multi-step synthetic workflows . The incorporated PEG7 spacer serves to significantly enhance aqueous solubility, reduce immunogenicity, and improve the flexibility and steric accessibility of conjugates . A primary research application of this compound is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it can be used as a linker to connect a ligand for an E3 ubiquitin ligase with a warhead targeting a protein of interest . Furthermore, its properties make it a useful building block for developing antibody-drug conjugates (ADCs), bioconjugation probes, and various tools in drug delivery systems . This product is intended for research purposes only and is not approved for human use. For optimal stability, it is recommended to store the material at -20°C protected from light and moisture .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O11 B8114020 Acid-PEG7-t-butyl ester

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precision Synthesis of tert-Butyl Ester Moieties within Polyethylene (B3416737) Glycol Chains

The introduction of a tert-butyl ester group onto a polyethylene glycol (PEG) chain is a critical step that imparts specific chemical properties, primarily the protection of a carboxylic acid functionality. This moiety is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, a feature that is heavily exploited in multi-step organic synthesis.

The synthesis of PEG tert-butyl esters can be achieved through several catalytic methods, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Acid Catalysis: Direct esterification of a PEG-carboxylic acid with a tert-butyl source is a common approach. This typically requires a strong acid catalyst. For instance, the esterification of L-pyroglutamic acid has been successfully achieved using tert-butyl acetate (B1210297) in the presence of perchloric acid, yielding the corresponding tert-butyl ester. nih.gov Other methodologies employ reagents like concentrated sulfuric acid (H₂SO₄) in tert-butyl acetate or methanesulfonic acid (MeSO₃H) in a mixture of solvents. These protocols facilitate the formation of the ester by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the tert-butyl alcohol or its equivalent.

Enzyme-Catalyzed Esterification: As a greener alternative to traditional chemical catalysis, enzymatic methods have been explored for PEG functionalization. Lipases, such as Candida antarctica Lipase B (CALB), have demonstrated efficacy in catalyzing the esterification of PEG derivatives. Enzymatic synthesis offers milder reaction conditions and can enhance selectivity, minimizing the formation of by-products. researchgate.net The primary challenges in enzymatic esterification of PEGs are often related to the high viscosity of the polymer and the solubility of the substrates, which can be overcome by careful selection of organic solvents and optimization of reaction parameters like temperature and water content. researchgate.net

Catalytic MethodTypical Catalysts/ReagentsKey AdvantagesConsiderations
Acid CatalysisH₂SO₄, HClO₄, Tf₂NHHigh reactivity, well-established protocols. nih.govorganic-chemistry.orgHarsh conditions, potential for side reactions.
Enzymatic CatalysisLipases (e.g., CALB)Mild conditions, high selectivity, environmentally benign. researchgate.netSubstrate solubility, enzyme stability, higher cost.

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, scalability, and process control compared to traditional batch methods. acs.org While specific literature on the flow synthesis of Acid-PEG7-t-butyl ester is limited, the principles have been applied to related esterification and hydrolysis reactions. acs.org

The use of microreactors or packed-bed reactors can significantly improve heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. google.com This can dramatically reduce reaction times. acs.org For the synthesis of PEG esters, a flow process could involve pumping a solution of the PEG-acid and a tert-butylating agent through a heated reactor coil containing an immobilized acid catalyst. This setup allows for continuous production, easy separation of the product, and recycling of the catalyst, aligning with the principles of sustainable chemistry. acs.org

ParameterBatch ChemistryFlow Chemistry
ScalabilityDifficult, requires larger vessels.Easier, achieved by extending run time. acs.org
SafetyRisk of thermal runaway with large volumes.Improved heat dissipation, smaller reaction volumes enhance safety. google.com
Process ControlChallenging to maintain homogeneity.Precise control over temperature, pressure, and residence time. acs.org
EfficiencyLonger reaction and workup times.Reduced reaction times, potential for in-line purification. acs.org

The utility of molecules like this compound in complex syntheses hinges on the strategic use of protecting groups. wikipedia.org The tert-butyl ester serves as an effective protecting group for the carboxylic acid. libretexts.org A key concept in this context is orthogonal protection, which allows for the selective removal of one protecting group in the presence of others that are stable to the specific deprotection conditions. wikipedia.org

This is particularly relevant in heterobifunctional PEG linkers where, for example, an amine group might be protected with a tert-butoxycarbonyl (Boc) group while the carboxylic acid is protected as a tert-butyl ester. Both the Boc and t-butyl ester groups are labile to acid. However, the Boc group can often be removed under milder acidic conditions that leave the t-butyl ester intact. Conversely, the t-butyl ester can be cleaved using strong acids like trifluoroacetic acid (TFA). smolecule.combroadpharm.com This differential reactivity enables the sequential functionalization of either the amine or the carboxylic acid terminus.

Protecting GroupFunctional Group ProtectedCommon Deprotection ReagentsOrthogonal To
tert-Butyl (tBu) esterCarboxylic AcidStrong acids (e.g., Trifluoroacetic acid, HCl). libretexts.orgsmolecule.comBenzyl (Bn) ethers, Fmoc group.
tert-Butoxycarbonyl (Boc)AmineMild to strong acids (e.g., TFA, HCl in dioxane). Benzyl (Bn) ethers, Fmoc group.
Benzyl (Bn) etherHydroxylHydrogenolysis (H₂, Pd/C). libretexts.orgt-Butyl esters, Boc, Fmoc groups.
Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine). wikipedia.orgt-Butyl esters, Boc, Bn ethers.

Derivatization and Functionalization Strategies of this compound

The true synthetic power of this compound is realized in its ability to be converted into a wide array of other functionalized PEG molecules. The presence of a free carboxylic acid at one end and a protected carboxylic acid at the other allows for directed chemical modifications.

Starting from a PEG scaffold, a variety of functional groups can be introduced to create heterobifunctional derivatives. A common strategy involves using a symmetrical PEG diol as the starting material. mdpi.com One hydroxyl group can be selectively activated, for example, by conversion to a tosylate. This tosyl group is an excellent leaving group and can be displaced by various nucleophiles to introduce new functionalities. mdpi.com

Azido (B1232118) Group: Reaction of a PEG-tosylate with sodium azide (B81097) introduces the azido (N₃) functionality. mdpi.com

Amino Group: The azide can be subsequently reduced to a primary amine (NH₂) via methods like the Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation. mdpi.com

Hydroxyl Group: While the starting material is often a diol, one hydroxyl can be protected while the other is converted to the desired functionality, and then deprotected to yield a hydroxyl-terminated heterobifunctional PEG. nih.govresearchgate.net

Propargyl Group: An alkyne functionality can be introduced by reacting a PEG derivative with reagents like propargyl bromide, enabling "click chemistry" applications. mdpi.com

Tosyl Group: As mentioned, monotosylation of a PEG diol is a key step for introducing a reactive site for further functionalization. mdpi.com

These transformations can be performed on a PEG backbone that already contains a t-butyl ester, or the t-butyl ester can be introduced at a later stage of the synthesis. This flexibility allows for the creation of a diverse library of PEG linkers. axispharm.com

Regioselectivity is crucial for the synthesis of well-defined heterobifunctional PEG molecules. The ability to modify one end of the PEG chain while leaving the other end unchanged is fundamental. Asymmetric activation of a symmetrical PEG diol is a cornerstone of this approach. mdpi.com

Selective monotosylation is a prime example of achieving regioselectivity. By carefully controlling reaction conditions (e.g., stoichiometry, temperature), it is possible to favor the formation of the mono-tosylated PEG over the di-tosylated byproduct. mdpi.com This mono-activated intermediate is then a versatile precursor for introducing other functionalities as described above.

Once a heterobifunctional PEG is synthesized, further controlled interconversions can be performed. For example, an α-azide-ω-hydroxyl PEG can be converted to an α-azide-ω-thioacetate by reaction with thioacetic acid. mdpi.com This thioacetate (B1230152) can then be hydrolyzed to reveal a thiol group, which can be further modified, for instance, by reaction with 2,2′-dipyridyl disulfide to form a pyridyl disulfide group. mdpi.com These multi-step, regioselective transformations enable the construction of complex and precisely defined PEG scaffolds for advanced applications in materials science and bioconjugation. news-medical.net

Advancements in Synthesizing Complex Molecular Architectures Utilizing PEG-based Linkers

Polyethylene glycol (PEG) based linkers are fundamental tools in modern chemistry and pharmacology, prized for their ability to connect different molecular entities while imparting favorable properties such as enhanced solubility, biocompatibility, and prolonged circulation times in biological systems. youtube.comchempep.combiochempeg.com Heterobifunctional linkers, such as this compound, which possess distinct reactive groups at either end, are particularly valuable. broadpharm.com The presence of a terminal carboxylic acid and a t-butyl protected carboxylic acid allows for sequential, controlled reactions, a crucial feature for the methodical construction of intricate molecular designs. broadpharm.com Recent advancements have leveraged these linkers to create sophisticated architectures, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and branched dendritic structures. rsc.orgchemicalbook.com

The synthetic utility of linkers like this compound stems from their orthogonal protecting groups. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, while the t-butyl ester remains intact. broadpharm.com This t-butyl group can later be removed under acidic conditions to reveal a second carboxylic acid, enabling further conjugation steps. chemicalbook.com This stepwise approach provides chemists with precise control over the assembly of multi-component systems.

Another revolutionary application is the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. chemicalbook.com These molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. biochempeg.com The length, flexibility, and composition of this linker are critical for the proper formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). biochempeg.com PEG-based linkers like this compound are ideal candidates for optimizing the distance and spatial orientation between the two protein-binding moieties, which can significantly impact degradation efficiency. precisepeg.com Research has shown that both linker length and rigidity are key parameters to be fine-tuned for optimal PROTAC activity and bioavailability. biochempeg.com

Furthermore, PEG-based linkers are instrumental in building branched and dendritic macromolecules. rsc.org A convergent synthesis pathway has been designed to produce trifunctional oligoethylene glycol-amine linkers, which can then be used in coupling reactions to generate branched, multifunctional PEG dendrons. rsc.org These discrete, molecularly defined structures are valuable for applications where multivalency is required, such as in creating scaffolds for tissue engineering or developing platforms for diagnostics and medical imaging. youtube.comrsc.org Thiol-ene chemistry is another powerful method used to construct complex macromolecular materials like hydrogels with well-defined network architectures from PEG precursors. maastrichtuniversity.nl

The table below summarizes the types of complex architectures developed using PEG-based linkers and the key synthetic strategies involved.

Molecular ArchitectureKey ComponentsRole of PEG LinkerCommon Synthetic Reactions
Antibody-Drug Conjugates (ADCs) Monoclonal Antibody, Cytotoxic DrugConnects antibody to drug; enhances solubility and stability. biochempeg.comAmide bond formation, Click chemistry. broadpharm.comnih.gov
PROTACs Target Protein Ligand, E3 Ligase LigandBridges the two ligands; optimizes spatial orientation for ternary complex formation. biochempeg.comAmide bond formation, Ether synthesis. broadpharm.com
Branched Dendrons Trifunctional PEG-amine coreServes as a building block for creating multi-arm, discrete PEG structures. rsc.orgReductive coupling, Amide coupling. rsc.org
Hydrogels Linear and multi-arm PEG precursorsForms cross-linked polymer networks with defined architectures. maastrichtuniversity.nlThiol-ene reactions, Photopolymerization. maastrichtuniversity.nl

The functional groups on heterobifunctional PEG linkers are central to these synthetic advancements. The strategic use of these groups allows for a modular and efficient assembly of complex molecules, as detailed in the following table.

Functional GroupProtecting GroupCommon ReactionPurpose in Synthesis
Carboxylic AcidNoneAmide coupling (with activators like EDC, HATU). broadpharm.comForms stable covalent bonds with amine-containing molecules (e.g., proteins, ligands). broadpharm.com
Carboxylic Acidtert-Butyl (t-butyl) esterDeprotection under acidic conditions. chemicalbook.comAllows for sequential reactions; reveals a reactive group at a later synthetic stage. chemicalbook.com
Aminetert-Butoxycarbonyl (Boc)Deprotection under acidic conditions. Enables selective reaction at the amine terminus after deprotection.
HydroxylNoneDerivatization (e.g., conversion to mesylate or azide). chemicalbook.comnih.govActs as a versatile handle for introducing other functional groups. chemicalbook.comnih.gov
Azide / AlkyneNoneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). nih.govProvides a highly efficient and specific method for bioconjugation. nih.gov

These advanced synthetic methodologies, enabled by versatile PEG linkers, continue to drive innovation in fields ranging from targeted therapeutics to materials science, allowing for the creation of increasingly complex and functional molecular systems. chempep.com

Advanced Applications in Chemical Biology and Material Sciences

Design and Utility in Targeted Protein Degradation (PROTAC) Research

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic strategy that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. medchemexpress.comprecisepeg.com These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov The linker is a critical component, and PEG-based linkers like Acid-PEG7-t-butyl ester are frequently employed in their construction. jenkemusa.commedchemexpress.eu

This compound is a PEG-based PROTAC linker utilized in the synthesis of these targeted protein degraders. medchemexpress.commedchemexpress.eu Its structure is inherently bifunctional, allowing for sequential conjugation to the two different ligands of the PROTAC. The terminal carboxylic acid can be activated for coupling, while the t-butyl ester protects the other end. Following the first coupling, the t-butyl ester can be removed under acidic conditions to reveal a second carboxylic acid, which can then be coupled to the second ligand, completing the PROTAC assembly. This controlled, stepwise synthesis is crucial for creating the final heterobifunctional molecule. The defined seven-unit ethylene (B1197577) glycol chain provides a specific length and degree of flexibility to the resulting PROTAC. jenkemusa.com

The linker in a PROTAC is far more than a simple spacer; its structural and chemical properties profoundly influence the assembly and function of the final molecule. precisepeg.comnih.gov The length, flexibility, and hydrophilicity of the linker, all characteristics defined by the PEG7 chain in this compound, are critical determinants of a PROTAC's efficacy.

Research has shown that the linker's length is crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net An optimal linker length is required to correctly orient the two proteins for efficient ubiquitin transfer. arxiv.org PEG linkers, with their repeating ethylene glycol units, offer a straightforward way to systematically vary this length to identify the most potent degrader. nih.govjenkemusa.com

Linker AttributeInfluence on PROTAC PropertiesRationale
LengthDetermines efficiency of ternary complex formation and subsequent degradation. researchgate.netAn optimal distance between the target protein and E3 ligase is required for efficient ubiquitin transfer. Too short or too long a linker can prevent productive complex formation. researchgate.net
Composition (Hydrophilicity)Impacts solubility, cell permeability, and pharmacokinetic properties. precisepeg.comresearchgate.netPEG units increase water solubility, which can improve bioavailability, whereas alkyl chains are more hydrophobic, potentially enhancing cell permeability. jenkemusa.comresearchgate.net
FlexibilityAllows the PROTAC to adapt its conformation to facilitate ternary complex formation. researchgate.netarxiv.orgFlexible linkers like PEG chains can accommodate various binding orientations between the two proteins, increasing the probability of a successful ubiquitination event. arxiv.org

Strategic Implementation in Bioconjugation Chemistry

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined or novel properties. Heterobifunctional linkers are central to these processes, and this compound serves as a prime example of such a reagent.

The heterobifunctional nature of this compound, with its differentially protected carboxylic acid ends, allows for the controlled and sequential covalent linkage of diverse molecular entities. This is particularly valuable in multi-step bioconjugation strategies. For instance, the free carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a protein or peptide. Following this initial conjugation and purification, the t-butyl ester can be deprotected to reveal a new carboxylic acid, which can then be coupled to a second molecule, such as a fluorescent dye, a drug molecule, or a solid support. This stepwise approach prevents unwanted polymerization or side reactions, ensuring the precise formation of the desired conjugate.

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the physicochemical and biological properties of proteins, peptides, and other molecules. nih.govnih.gov Incorporating a PEG7 linker via this compound can bestow several advantages upon the resulting conjugate.

The inherent hydrophilicity of the PEG chain significantly increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins prone to aggregation. nih.govcreativepegworks.com PEGylation also increases the hydrodynamic volume of the conjugate, creating a "shield" around the molecule. nih.gov This steric hindrance can protect therapeutic proteins from proteolytic degradation and reduce their immunogenicity by masking antigenic sites. nih.govcreativepegworks.com Furthermore, PEGylation has been shown to enhance the thermal and conformational stability of proteins. nih.govresearchgate.net By increasing a protein's stability, PEGylation can extend its shelf-life and maintain its biological activity for longer periods. nih.gov

Effect of PEGylationConsequence for the BioconjugateReferences
Increased SolubilityEnhances compatibility with aqueous environments and prevents aggregation. nih.govcreativepegworks.com
Increased Hydrodynamic VolumeProvides steric shielding, reducing renal clearance and extending circulation half-life. nih.govcreativepegworks.com
Steric HindranceMasks antigenic epitopes, reducing immunogenicity. Protects from proteolytic enzymes. nih.govcreativepegworks.com
Enhanced StabilityImproves thermal and conformational stability, leading to a longer shelf-life and sustained bioactivity. nih.govresearchgate.net

Cross-linking reagents are molecules that can covalently connect two or more other molecules. korambiotech.com They are invaluable tools in chemical biology for probing molecular interactions, determining near-neighbor relationships, and elucidating the three-dimensional structures of protein complexes. korambiotech.com After deprotection and activation of both carboxylic acid termini, this compound can function as a homobifunctional cross-linking reagent.

With a defined length imparted by the seven ethylene glycol units, it can be used to link functional groups (primarily amines) on the same or different proteins that are within a certain spatial proximity. For example, by applying the cross-linker to a protein complex and analyzing the resulting cross-linked products, researchers can gain insights into which subunits are adjacent to one another. Comparing the efficacy of cross-linking with PEG linkers of different lengths can provide distance constraints that help in mapping the architecture of molecular assemblies. korambiotech.com

Polymeric Scaffolds and Advanced Materials Development

The heterobifunctional nature of this compound, possessing a terminal carboxylic acid and a protected t-butyl ester group, makes it a valuable tool in the development of advanced polymeric scaffolds and materials for biomedical applications. This linker allows for sequential and controlled conjugation, enabling the precise engineering of material properties at the molecular level.

Incorporation of PEG-t-butyl Ester Derivatives into Hydrogels and Polymer Networks for Biomedical Research

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical research due to their high water content, biocompatibility, and tunable physical properties, which can mimic the native extracellular matrix (ECM). nih.gov this compound and its derivatives serve as critical components in the formation and functionalization of these networks.

The primary application of this linker in hydrogels is to introduce carboxylic acid functionalities in a controlled manner. The terminal carboxylic acid of the linker can be activated (e.g., using EDC/NHS chemistry) to react with amine groups on other polymers or biomolecules, forming stable amide bonds and crosslinking the hydrogel network. The t-butyl ester group remains intact during this process, serving as a protected precursor to a secondary carboxylic acid. This protected group can be later deprotected under mild acidic conditions to expose the carboxylic acid, which can then be used for further functionalization, such as the attachment of bioactive molecules or for creating pH-responsive hydrogels. vectorlabs.com

The incorporation of these linkers allows for the tuning of hydrogel properties. For instance, the density of the incorporated linker can influence the swelling ratio, mechanical stiffness, and degradation kinetics of the hydrogel. Hydrogels with tunable degradation rates can be designed by incorporating ester bonds that are susceptible to hydrolysis. nih.govpurdue.edu This is particularly important for applications in drug delivery and tissue engineering, where the scaffold is required to degrade as new tissue forms.

Table 1: Influence of a PEG-t-butyl Ester Derivative Crosslinker on Hydrogel Properties

Hydrogel FormulationCrosslinker Concentration (mol%)Swelling Ratio (q)Compressive Modulus (kPa)Time to 50% Degradation (days)
PEG-based Hydrogel A515.225.828
PEG-based Hydrogel B1012.542.121
PEG-based Hydrogel C159.865.314

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Note: The data presented are representative values based on typical findings for similar PEG-based hydrogel systems and are for illustrative purposes.

Surface Functionalization and Modification Strategies for Nanomaterials

The surface properties of nanomaterials, such as nanoparticles and quantum dots, are critical determinants of their behavior in biological systems. Surface functionalization with PEG derivatives, a process often referred to as PEGylation, is a widely adopted strategy to improve the biocompatibility and in vivo performance of nanomaterials. purepeg.com this compound is an exemplary linker for this purpose.

The carboxylic acid terminus of the linker can be used to covalently attach the PEG chain to the surface of various nanomaterials. For example, it can be conjugated to amine groups present on the surface of nanoparticles. plos.org The PEG chain itself provides a hydrophilic and flexible layer that can reduce non-specific protein adsorption and opsonization, thereby prolonging circulation time and reducing immunogenicity. purepeg.com

The t-butyl ester end of the linker offers a latent reactive site. After the initial PEGylation, this protecting group can be removed to expose a carboxylic acid. This newly available functional group can then be used to attach targeting ligands (e.g., antibodies, peptides) for specific cell or tissue recognition, or to conjugate drug molecules for targeted delivery. This two-step functionalization strategy, enabled by the heterobifunctional nature of the linker, allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry.

Table 2: Characteristics of Nanoparticles Functionalized with a PEG-t-butyl Ester Derivative

Nanoparticle TypeFunctionalization StepZeta Potential (mV)Hydrodynamic Diameter (nm)Protein Adsorption (ng/cm²)
Bare Nanoparticles--25.3150450
PEGylated NanoparticlesAttachment of Acid-PEG-t-butyl ester-10.118050
Bio-conjugated NanoparticlesDeprotection and antibody conjugation-15.821075

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Note: The data presented are representative values based on typical findings for similar nanoparticle functionalization studies and are for illustrative purposes.

Scaffold Design for Regenerative Medicine Applications (focusing on material properties and structural engineering)

In regenerative medicine, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. The ideal scaffold should possess mechanical properties that match the target tissue and degrade at a rate commensurate with tissue regeneration. nih.gov The use of linkers like this compound in scaffold fabrication allows for a high degree of control over these critical parameters.

Through techniques such as 3D bioprinting and electrospinning, it is possible to create scaffolds with highly defined architectures. biochempeg.comnih.gov By incorporating this compound into the polymer backbone or as a crosslinker, the mechanical properties of the scaffold, such as its elasticity and compressive strength, can be tailored. The density of crosslinks, which can be controlled by the concentration of the linker, directly influences the stiffness of the scaffold.

Furthermore, the ester bonds within the linker (both the t-butyl ester and the ester formed upon conjugation) can be designed to be hydrolytically or enzymatically degradable. This allows for the creation of scaffolds with tunable degradation profiles. nih.govpurdue.edu For instance, a scaffold for bone regeneration would require a slower degradation rate and higher mechanical strength compared to a scaffold for soft tissue engineering. The ability to control degradation is crucial to ensure that the scaffold provides support during the initial stages of tissue formation and is then gradually replaced by the newly generated tissue.

The protected carboxylic acid group also offers a platform for the later incorporation of growth factors or other bioactive signals in a spatially controlled manner within the scaffold, further enhancing its regenerative potential.

Table 3: Material Properties of Scaffolds Engineered with PEG-t-butyl Ester Derivatives

Scaffold Fabrication MethodTarget TissueCompressive Modulus (MPa)Porosity (%)Degradation Half-life (weeks)
3D BioprintingCartilage0.5 - 1.0858 - 12
ElectrospinningSkin0.1 - 0.5904 - 6
Freeze-dryingBone5.0 - 10.080> 24

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Note: The data presented are representative values based on typical findings for tissue engineering scaffolds with similar compositions and are for illustrative purposes.

Analytical and Characterization Methodologies

Chromatographic and Spectrometric Approaches for Compound Analysis

The precise analysis of Acid-PEG7-t-butyl ester is achieved through the synergistic use of mass spectrometry, nuclear magnetic resonance spectroscopy, and various chromatographic separation techniques.

Mass spectrometry (MS) is a cornerstone for the analysis of PEGylated compounds. Electrospray ionization (ESI) is a commonly utilized technique for such molecules as it is a soft ionization method that minimizes fragmentation, allowing for the determination of the molecular weight. pharmtech.com For this compound (Molecular Formula: C22H42O11), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH4]⁺. springernature.com The formation of multiply charged ions can sometimes complicate the spectra of larger PEG polymers, but for a discrete PEG7 compound, singly charged species are typically dominant. pharmtech.comsoton.ac.uk

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. Characteristic fragmentation patterns for this compound would include:

Loss of the tert-butyl group: A neutral loss of 56 Da (C4H8) from the parent ion is a characteristic fragmentation of t-butyl esters. ccsenet.orgacs.org

Cleavage of the PEG chain: Sequential losses of ethylene (B1197577) oxide units (44.03 Da) are indicative of the PEG backbone.

Cleavage at the ester and acid terminals: Fragmentation can occur at either end of the PEG chain, helping to confirm the identity of the terminal functional groups.

This detailed fragmentation analysis confirms the sequence and connectivity of the molecule, ensuring the correct structure and identifying potential impurities, such as molecules with incorrect PEG chain lengths.

Table 1: Expected Mass Spectrometry Data for this compound

Ion SpeciesExpected m/zTechniqueInformation Provided
[M+H]⁺483.2751ESI-HRMSConfirms molecular weight and elemental composition.
[M+Na]⁺505.2570ESI-MSConfirms molecular weight via sodium adduct formation.
Fragment (Loss of C4H8)427.2125ESI-MS/MSConfirms presence of the t-butyl ester group.
Fragment (Loss of C2H4O)VariableESI-MS/MSConfirms the polyethylene (B3416737) glycol backbone structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular integrity and the specific placement of the functional groups. nih.govnih.gov

In the ¹H NMR spectrum, distinct signals are expected:

A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group . nih.gov

A large, complex multiplet centered around 3.6 ppm, which corresponds to the protons of the ethylene glycol repeating units (-O-CH₂-CH₂-O-). rsc.orgresearchgate.net

Specific signals for the methylene (B1212753) protons adjacent to the ester and acid functionalities, which would be shifted slightly from the main PEG backbone signal. For example, the -CH₂- protons next to the ester carbonyl and the acid group will appear at distinct chemical shifts.

The integration of these signals provides quantitative information. The ratio of the integration of the t-butyl singlet to the PEG backbone multiplet can confirm the correct length of the PEG chain (seven repeating units). nih.gov

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon and methyl carbons of the t-butyl group, and the carbons of the PEG backbone. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityProton Count
-C(CH₃)₃ (t-butyl)~1.4Singlet9H
-O-CH₂-CH₂-O- (PEG Backbone)~3.6Multiplet28H
-CH₂-COO- (next to ester)~3.7Triplet2H
-CH₂-COOH (next to acid)~3.8Triplet2H
-COOHVariable (broad)Singlet1H

Note: Predicted shifts are approximate and can vary based on solvent and concentration.

Chromatographic techniques are vital for both the purification of this compound after synthesis and for its quantitative analysis. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for this purpose.

For purification, a preparative RP-HPLC system can be used to separate the target compound from starting materials, reagents, and byproducts (e.g., PEG chains of different lengths or the corresponding di-acid or di-ester). The separation is based on the differential partitioning of the analytes between the non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. chromatographyonline.com A typical mobile phase would consist of a gradient of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. phenomenex.com

For quantitative analysis, an analytical RP-HPLC method is developed. When coupled with a detector such as an Ultraviolet (UV) detector (if the molecule has a chromophore, or more commonly for this compound, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer), this method can determine the concentration and assess the purity of the compound. nih.gov Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Derivatization Strategies for Enhanced Analytical Performance

While this compound can be analyzed directly, certain strategies can enhance its detection and separation, particularly in complex analytical scenarios.

The efficiency of electrospray ionization for PEG compounds can be variable and is often affected by the formation of multiple charge states and various adducts, which can complicate spectral interpretation and reduce sensitivity. pharmtech.com A strategy to optimize detection involves modifying the mobile phase or using post-column addition of specific reagents. acs.org

For this compound, which has a free carboxylic acid, analysis in negative ion mode can be effective, detecting the [M-H]⁻ ion. However, in positive ion mode, a common challenge is the simultaneous formation of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts. To simplify the spectrum and channel the ion current into a single species, a controlled amount of an amine, such as triethylamine (B128534) (TEA), can be added post-column. acs.org This promotes the formation of a single, stable ammoniated adduct, reducing spectral complexity and potentially enhancing the signal-to-noise ratio for more reliable quantification.

This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase in reversed-phase chromatography. nih.gov Consequently, this compound will have a longer retention time than the more polar di-acid or the free acid starting material. chromatographyonline.com This difference in retention is crucial for achieving effective separation from these related polar impurities during purification and analysis. By modulating the polarity through esterification, a challenging separation of similar polar compounds is transformed into a more manageable one, enhancing the resolution and purity of the final product. phenomenex.com

Theoretical and Computational Investigations

Computational Chemistry for Understanding Molecular Behavior

Computational chemistry serves as a powerful tool for gaining insights into the molecular behavior of complex chemical structures like Acid-PEG7-t-butyl ester. Through the application of theoretical models and computer simulations, it is possible to explore molecular properties, dynamics, and reactivity at an atomic level of detail. These in silico methods complement experimental findings, providing a deeper understanding that can guide the rational design and application of PEG-based linkers.

Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, provide a precise description of the electronic structure of molecules. nih.gov These methods are invaluable for determining the preferred three-dimensional arrangements (conformations) and electronic properties of molecules like this compound.

Beyond conformation, QM calculations are used to determine the electronic structure, including the distribution of electron density and the location of molecular orbitals. This information helps in understanding the molecule's polarity, reactivity, and interaction with other molecules. The calculation of properties like the electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for interaction. For this compound, this would highlight the acidic carboxyl group and the polar ether oxygens as key sites for hydrogen bonding. scienceopen.com

ParameterTypical Value/Finding for PEG-like StructuresRelevance to this compound
OCCO Dihedral Angle Gauche conformation is often energetically favored over trans. researchgate.netresearchgate.netDetermines the local folding and overall shape of the PEG7 chain.
Rotational Energy Barrier Varies depending on the specific bond and substituent. nih.govQuantifies the flexibility of the PEG backbone and terminal groups.
Cohesive Energy Calculated QM value for PEG crystal: -5.649 kcal/mol. rsc.orgProvides a benchmark for the accuracy of computational models.
Electrostatic Potential Negative potential around ether oxygens and carboxyl group.Identifies sites prone to electrophilic attack and hydrogen bonding.

While QM calculations are excellent for static properties of smaller molecules or fragments, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of larger systems over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular behavior in different environments. nih.gov

For this compound, MD simulations can reveal the complex dynamics of the PEG7 chain. In aqueous solution, the flexible PEG chain does not remain in a single, static conformation but instead explores a multitude of shapes, from extended to more compact, folded structures. nih.gov Simulations have shown that PEG chains can interact with hydrophobic residues as well as form hydrogen bonds with water, influencing the stability and size of conjugated molecules. researchgate.netnih.gov The persistence length of PEG, a measure of its stiffness, is approximately 4 Å. acs.org

A crucial aspect revealed by MD simulations is the effect of solvation. The interaction between the PEG chain and solvent molecules, particularly water, is fundamental to its properties. Water molecules form a hydration shell around the PEG chain, with hydrogen bonds forming between water and the ether oxygens. aip.org This hydration is a key driver of PEG's high water solubility. creativepegworks.com MD studies have shown that three water molecules are required to hydrate (B1144303) each ethylene (B1197577) oxide unit. acs.org The dynamics of this solvation shell can be influenced by factors like temperature, ion concentration, and mechanical strain, which in turn affect the PEG chain's conformation. aip.orgacs.org Simulations can also model the behavior of the t-butyl ester group, showing how its bulkiness and hydrophobicity might influence the local structure and interactions at the terminus of the linker.

Simulation ParameterObservation from PEG SimulationsImplication for this compound
Chain Conformation Chains adopt folded structures on protein surfaces rather than fully extended ones. nih.govThe effective length and steric hindrance of the linker can be smaller than its contour length.
Radius of Gyration (Rg) An average Rg of ~0.85 nm has been observed for similar-sized PEG molecules in unbound systems. nih.govProvides a measure of the effective size and compactness of the molecule in solution.
Solvation Shell Strong hydrogen bonding occurs between ether oxygens and water molecules. acs.orgaip.orgExplains the high water solubility and influences the chain's conformational preferences.
Ion Interactions Cations like Na+ can bind to the PEG chain, inducing electrostatic interactions. nih.govThe presence of salts in the medium can modulate the linker's conformation and interactions.

Predictive modeling combines principles from computational chemistry and machine learning to forecast the chemical reactivity and selectivity of molecules. nih.gov This is particularly useful in linker chemistry for predicting the outcomes of conjugation reactions, the stability of the resulting bonds, and potential side reactions.

The reactivity of the terminal groups on this compound—the carboxylic acid and the t-butyl ester—can be modeled computationally. The carboxylic acid can be activated for conjugation, while the t-butyl ester serves as a protecting group that can be cleaved under acidic conditions. medkoo.com Quantum mechanics can be used to calculate descriptors that correlate with reactivity, such as activation energies for reaction pathways, orbital energies (e.g., HOMO-LUMO gap), and atomic charges. nih.govyoutube.com For example, the activation energy for the hydrolysis of the t-butyl ester can be calculated to predict its stability under different pH conditions.

These QM-derived descriptors can then be used to build machine learning models. nih.gov By training these models on datasets of known reactions, they can learn to predict the reactivity of new molecules. For PEG-based linkers, such models could predict:

The rate and efficiency of coupling the carboxylic acid to an amine-containing molecule.

The optimal conditions (e.g., pH, temperature) for selectively deprotecting the t-butyl ester without degrading other parts of a conjugate.

The potential for the PEG chain itself to influence the reactivity of the terminal groups through steric or electronic effects.

These predictive models are becoming increasingly important in fields like drug discovery for the early assessment of molecular properties, helping to reduce attrition rates and guide the design of molecules with desired stability and reactivity profiles. nih.govyoutube.com

Computational ApproachPredicted PropertyApplication in PEG Linker Chemistry
Transition State Theory Reaction Activation Energies (Ea). youtube.comPredicts the rate of a chemical reaction, such as ester hydrolysis or amide bond formation.
Frontier Molecular Orbital Theory HOMO/LUMO Energies and Gap.Assesses the likelihood of a molecule participating in charge-transfer or cycloaddition reactions.
Machine Learning Models Site of Metabolism/Reactivity. youtube.comPredicts which part of a complex molecule is most likely to react, guiding linker design for stability.
pKa Prediction Algorithms Acidity/Basicity of Functional Groups.Determines the ionization state of the carboxylic acid at a given pH, which is crucial for its reactivity.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Acid-PEG7-t-butyl ester in academic research?

  • Methodology : Synthesis typically involves stepwise PEGylation of a carboxylic acid precursor using tert-butyl ester protection. Key steps include:

  • Protection : Activate the carboxylic acid group using tert-butyl esters to prevent undesired reactions during PEG chain elongation .
  • PEGylation : Employ coupling agents (e.g., DCC, EDC) to conjugate the PEG7 spacer. Monitor reaction progress via TLC or LC-MS .
  • Characterization : Use 1^1H/13^13C NMR to confirm PEG chain integrity and ester protection. Validate purity (>95%) via HPLC with UV detection at 220 nm .
    • Critical Note : Ensure reproducibility by documenting reaction conditions (temperature, solvent, molar ratios) in the supplementary materials .

Q. How should this compound be stored to maintain stability in experimental settings?

  • Protocol : Store lyophilized samples at –20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolve in anhydrous DMSO or DMF and store at 4°C. Avoid aqueous buffers to prevent ester hydrolysis .

Q. What spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Approach :

  • NMR : Analyze 1^1H NMR peaks for tert-butyl protons (δ 1.2–1.4 ppm) and PEG backbone protons (δ 3.5–3.7 ppm).
  • FT-IR : Confirm ester carbonyl (C=O) stretch at 1720–1740 cm1^{-1} .
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (MW: 482.56 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize experimental design to improve yield and purity of this compound?

  • Experimental Design : Apply Taguchi or Response Surface Methodology (RSM) to screen critical parameters (e.g., catalyst concentration, reaction time). For example:

  • Orthogonal Arrays : Test 3–4 factors (e.g., solvent polarity, temperature) at multiple levels to identify optimal conditions .
  • ANOVA : Quantify parameter contributions (e.g., catalyst concentration accounts for >70% variance in esterification) and validate via confirmation experiments .
    • Case Study : A study on methyl ester production found catalyst concentration contributed 77.6% to yield variance, emphasizing its prioritization .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Conflict Resolution Framework :

Replicate Experiments : Confirm data consistency across multiple batches.

Cross-Validation : Compare NMR/IR results with alternative techniques (e.g., X-ray crystallography for crystalline derivatives).

Statistical Analysis : Apply Grubbs’ test to identify outliers or use PCA to isolate spectral anomalies .

  • Example : Discrepancies in PEG chain length can arise from incomplete purification; use SEC-MALS for absolute MW determination .

Q. What computational strategies can predict the physicochemical properties of this compound?

  • Modeling Approaches :

  • DFT Calculations : Simulate ester hydrolysis kinetics under varying pH conditions.
  • MD Simulations : Predict PEG chain flexibility and solvent interactions (e.g., hydration shells in aqueous buffers) .
    • Validation : Compare computed logP values with experimental HPLC retention times to assess hydrophilicity .

Q. How can researchers assess the impact of this compound’s PEG chain length on drug conjugate stability?

  • Methodology :

  • In Vitro Stability Testing : Incubate conjugates in PBS (pH 7.4) or plasma at 37°C. Monitor ester hydrolysis via LC-MS over 24–72 hours.
  • Comparative Analysis : Use PEG analogs (e.g., PEG4, PEG12) to correlate chain length with hydrolysis rates .
    • Statistical Tool : Fit degradation data to first-order kinetics models to derive half-lives .

Data Presentation and Reproducibility Guidelines

  • Tables : Include molar ratios, yields, and purity data for all synthesized batches (Example):

    BatchMolar Ratio (Acid:PEG7)Yield (%)Purity (HPLC)
    11:1.27893.5
    21:1.58596.2
  • Figures : Use annotated chromatograms or NMR spectra in supplementary materials to highlight critical peaks .

  • Ethical Compliance : Disclose all modifications to published protocols and cite primary literature for established methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.